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molecular formula C6H12NNaO4 B086438 N,N-Bis(2-hydroxyethyl)glycine sodium salt CAS No. 139-41-3

N,N-Bis(2-hydroxyethyl)glycine sodium salt

Cat. No. B086438
M. Wt: 185.15 g/mol
InChI Key: MFBDBXAVPLFMNJ-UHFFFAOYSA-M
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Patent
US05514808

Procedure details

N,N-Bis-(2-hydroxyethyl)aminoacetic acid (364,933 grams, 2.2144 moles) (this material is 99% pure; it contains 1% or 3.613 grams of H2O) is added with stirring to a cooled solution of pure sodium hydroxide (88.57 grams, 2.2144 moles) in pyrogen-free distilled water (400 ml.). The mixture is stirred until solution is effected. After reaching room temperature, the solution is stirred while enough pyrogen-free distilled water is added to make the total volume 1.000 ml. The solution is sterilized by filtration. This solution is 41% or 2.2144 molar in sodium N,N-bis-(2-hydroxyethyl)aminoacetate.
Quantity
2.2144 mol
Type
reactant
Reaction Step One
Quantity
88.57 g
Type
reactant
Reaction Step Two
Name
Quantity
3.613 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][N:4]([CH2:8][C:9]([OH:11])=[O:10])[CH2:5][CH2:6][OH:7].[OH-].[Na+:13]>O>[OH:1][CH2:2][CH2:3][N:4]([CH2:8][C:9]([O-:11])=[O:10])[CH2:5][CH2:6][OH:7].[Na+:13] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2.2144 mol
Type
reactant
Smiles
OCCN(CCO)CC(=O)O
Step Two
Name
Quantity
88.57 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
3.613 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred until solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
DISTILLATION
Type
DISTILLATION
Details
in pyrogen-free distilled water (400 ml.)
CUSTOM
Type
CUSTOM
Details
After reaching room temperature
STIRRING
Type
STIRRING
Details
the solution is stirred while enough
DISTILLATION
Type
DISTILLATION
Details
pyrogen-free distilled water
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
The solution is sterilized by filtration

Outcomes

Product
Name
Type
Smiles
OCCN(CCO)CC(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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